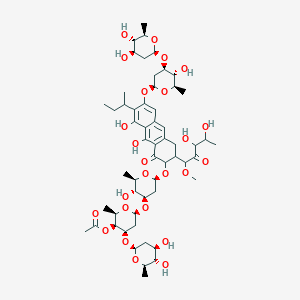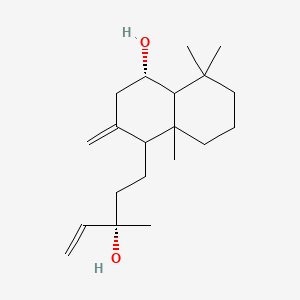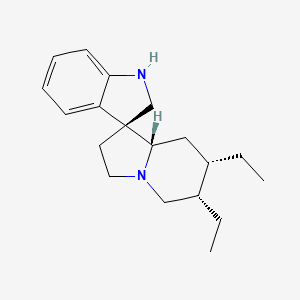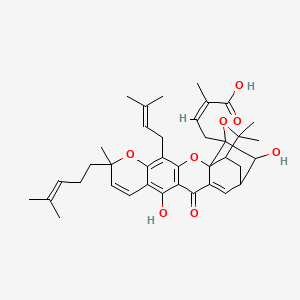
Clebopride maleate
Vue d'ensemble
Description
Introduction to Clebopride Maleate :Clebopride maleate is a compound of interest in various scientific fields. While specific studies on Clebopride maleate are not readily available, research on related maleate compounds provides insights into the synthesis, structure, and properties of such substances.
Synthesis Analysis :
- Studies on related maleates, such as lead maleate and manganese maleate, reveal insights into the synthesis process. These compounds are synthesized using specific reagents and conditions, which might be similar to those used for Clebopride maleate (Bonhomme et al., 2005).
Molecular Structure Analysis :
- The molecular structure of maleate compounds can be complex and diverse. For example, the structure of lead maleate includes slabs of edge-sharing tetrahedra and maleate anionic ligands forming a three-dimensional network, which could offer insights into the structural aspects of Clebopride maleate (Bonhomme et al., 2005).
Chemical Reactions and Properties :
- Maleates can undergo various chemical reactions. For instance, the reaction of maleates with specific agents can lead to the formation of novel complexes, as seen in studies involving copper(II) and maleamic acid (Lazarou et al., 2009).
Physical Properties Analysis :
- The physical properties of maleates, including lead maleate, suggest they may possess unique structural features and thermal stability, as indicated by X-ray diffraction and spectroscopic analyses (Bonhomme et al., 2005).
Chemical Properties Analysis :
- The chemical properties of maleate compounds can be complex and diverse, as evidenced by their reactions and interactions in various studies. For instance, maleates can form coordination polymers with different metals, indicating a range of chemical behaviors (Mukherjee et al., 2003).
Applications De Recherche Scientifique
Behavioral Effects in Rats Clebopride maleate, a selective D2 receptor antagonist, has been studied for its effects on the behavior of rats. Chronic injections in low doses influenced the emotional and motivational state of rats, showing depressive-like changes while simultaneously improving learning ability and exploratory reactions. This suggests potential applications in studying neurological and psychiatric conditions (Malyshev et al., 2013).
Transdermal Delivery Studies Research on the skin permeation of clebopride highlighted the potential of formulating clebopride for transdermal delivery. Using enhancers and vehicles, a gel formulation achieved significant permeation rates, suggesting applications in developing new drug delivery systems (Rhee et al., 2007).
Maternal Behavior in Rats Studies on clebopride's impact on maternal behavior in albino rats revealed that low concentrations of the drug affected parental care. This finding is significant for understanding the role of D2 receptors in behaviors related to postpartum depression (Tanaeva et al., 2012).
Pharmacokinetic Studies Clebopride malate's pharmacokinetics have been studied, with research focusing on developing sustained-release preparations. This highlights its potential for improved therapeutic applications through enhanced drug delivery systems (Ryou et al., 2000).
Synthetic Pathway Engineering Research in microbial production of maleate, a key component of clebopride maleate, has been conducted. By genetically modifying Escherichia coli, a synthetic pathway for maleate was created, offering insights into more efficient production methods for pharmaceuticals and other compounds (Noda et al., 2017).
In Vitro Analysis Techniques The development of an RP-HPLC method for quantifying clebopride in human plasma represents an important advancement in analytical techniques, facilitating further pharmacokinetic and pharmacodynamic studies (Ramalingam & Ekambaram, 2013).
Mécanisme D'action
Target of Action
Clebopride maleate primarily targets dopamine receptors , specifically the D2 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
Clebopride maleate acts as a dopamine antagonist . This means it binds to dopamine receptors, particularly D2 receptors, and inhibits their activity. By blocking these receptors, Clebopride maleate can regulate dopamine levels in the body, which can help manage symptoms associated with functional gastrointestinal disorders .
Biochemical Pathways
By inhibiting dopamine receptors, Clebopride maleate can alter these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is present in human urine in its unchanged form , suggesting that it may be excreted from the body without undergoing significant metabolic transformation.
Result of Action
Clebopride maleate’s antagonistic action on dopamine receptors can lead to a variety of molecular and cellular effects. It is used to treat symptoms associated with functional gastrointestinal disorders, such as stomach ulcers, inflammation of the stomach and intestine, and indigestion . It can also help reduce symptoms like excessive air accumulation in the gut, nausea, and vomiting associated with stomach discomfort .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIWCRZYPHHMQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047787 | |
| Record name | Clebopride maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clebopride maleate | |
CAS RN |
74214-64-5, 84370-95-6 | |
| Record name | Benzamide, 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clebopride maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clebopride maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEBOPRIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P42041X5SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-[(1S,2S,3R,4R)-3-[(3S)-3-hydroxyoct-1-enyl]-5-oxabicyclo[2.2.1]heptan-2-yl]-5-heptenoic acid](/img/structure/B1233436.png)



![(9S)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1233440.png)
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1233442.png)



